4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine
Description
4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine is a bipyridine derivative featuring a methoxy group at the 4'-position and methyl substituents at the 5- and 6-positions of the pyridine rings. Its structural framework combines electron-donating groups (methoxy and methyl) with a bipyridine-amine core, which is known for coordinating transition metals and modulating electronic properties . The methoxy group likely enhances solubility and steric effects, while the dimethyl substituents may influence electronic conjugation and stability .
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
6-(4-methoxypyridin-3-yl)-2,3-dimethylpyridin-4-amine |
InChI |
InChI=1S/C13H15N3O/c1-8-9(2)16-12(6-11(8)14)10-7-15-5-4-13(10)17-3/h4-7H,1-3H3,(H2,14,16) |
InChI Key |
UUMHUIDYOOGGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1N)C2=C(C=CN=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The compound belongs to the class of 2-aminopyridine derivatives, which are commonly synthesized via multi-component reactions involving aminopyridine precursors, aldehydes or ketones, and amine sources or via cross-coupling strategies to assemble bipyridine frameworks with functional groups.
A recent, effective synthetic approach involves a three-component reaction using:
- An aminopyridine derivative (e.g., 2,3-dimethylpyridin-4-amine or related EDAMs—enaminodiamines),
- Dimethylformamide dimethyl acetal (DMF-DMA) as a formylating agent,
- A 1,3-dicarbonyl compound or related electrophilic substrate.
This method allows for the selective construction of highly functionalized 2-aminopyridine derivatives, including substituted bipyridines such as 4'-methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine.
Optimized Reaction Conditions
A detailed study on the synthesis of 2-aminopyridine derivatives, which can be adapted for the target compound, provides the following optimized conditions:
| Parameter | Details |
|---|---|
| Solvent | 1,4-Dioxane |
| Catalyst/Base | Cesium carbonate (Cs2CO3), 0.05 equiv |
| Temperature | Reflux (~101 °C for 1,4-dioxane) |
| Reaction Time | 5 to 10 hours |
| Yield Range | 74% to 93% isolated yields |
The reaction proceeds by first mixing the electrophilic substrate and DMF-DMA in 1,4-dioxane under reflux for about 0.5 hours, followed by the addition of the aminopyridine and Cs2CO3, continuing reflux for 5 to 10 hours. The mixture is then cooled, extracted, and purified by column chromatography.
Mechanistic Insights
The reaction mechanism involves:
- Initial formation of an intermediate by reaction of DMF-DMA with the electrophilic 1,3-dicarbonyl compound,
- Subsequent nucleophilic attack by the aminopyridine nitrogen at the electrophilic center,
- Cyclization and rearrangement steps leading to the formation of the substituted 2-aminopyridine bipyridine structure.
The presence of methyl groups at positions 5 and 6 on the pyridine ring and the methoxy substituent on the 4' position of the bipyridine ring influences the electronic properties and facilitates regioselective amination at the 4-position.
Alternative Synthetic Routes
While the three-component reaction is efficient, alternative methods for bipyridine derivatives include:
- Cross-coupling reactions such as Suzuki-Miyaura coupling of halogenated pyridines with pyridylboronic acids, often catalyzed by palladium complexes.
- Direct amination of halogenated bipyridine precursors using amine nucleophiles under transition metal catalysis.
- Directed lithiation and nucleophilic substitution on pyridine rings followed by functional group transformations.
However, these methods may require harsher conditions, multiple steps, or have lower selectivity compared to the three-component condensation approach.
Purification and Characterization
After synthesis, the product is typically purified by:
- Extraction with ethyl acetate,
- Drying over anhydrous sodium sulfate,
- Concentration under reduced pressure,
- Column chromatography using petroleum ether and ethyl acetate mixtures.
Characterization is performed by:
- NMR spectroscopy (1H and 13C),
- Mass spectrometry,
- Elemental analysis,
- Infrared spectroscopy.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Yield (%) |
|---|---|---|
| 1. Pre-mixing | Electrophilic substrate + DMF-DMA, 1,4-dioxane, reflux 0.5 h | Formation of intermediate |
| 2. Aminopyridine addition | Add 2,3-dimethylpyridin-4-amine + Cs2CO3 (0.05 equiv), reflux 5-10 h | Cyclization to target compound, 74-93% yield |
| 3. Work-up | Cool, add water, extract with ethyl acetate, dry, concentrate | Crude product |
| 4. Purification | Column chromatography (petroleum ether/ethyl acetate) | Pure 4'-methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine |
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of transition metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mechanism of Action
The mechanism by which 4’-Methoxy-5,6-dimethyl-[2,3’-bipyridin]-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine structure allows it to chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the methoxy and dimethyl groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine with structurally or functionally related compounds, focusing on substitution patterns, applications, and performance metrics.
Optoelectronic Materials
- (dfdmappy)₂Ir(phim) and (dfdmapypy)₂Ir(phim): These iridium(III) complexes use dimethylamino-substituted bipyridines as cyclometalating ligands. The dimethylamino groups enhance charge transfer, achieving high electroluminescence efficiency (CE = 12.8 cd/A) and CIE coordinates of (0.15, 0.18) for deep-blue emission . Comparison: Replacing dimethylamino with methoxy in the target compound may alter emission spectra due to weaker electron-donating effects .
DDPBA (4'-(Phenanthroimidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine) :
A bipolar OLED emitter with pyrene substituents, achieving a fluorescence quantum yield of 0.82. The biphenyl-amine core facilitates hole transport, but methoxy groups are absent .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Substitution Patterns Matter: 5,6-Dimethyl groups enhance bioactivity in cytotoxic agents , suggesting similar benefits in the target compound for therapeutic applications. Methoxy groups improve solubility and steric effects but may reduce electron-donating capacity compared to dimethylamino groups in OLEDs .
Structural Versatility :
The bipyridin-amine core supports diverse applications—from radiopharmaceuticals to catalysis—by tuning substituents. The target compound’s methoxy and dimethyl groups position it as a candidate for stable, multifunctional complexes .
Unresolved Questions :
- Direct data on the target compound’s metal-binding affinity or optoelectronic performance are lacking. Comparative studies with analogs like (dfdmapypy)₂Ir(phim) are needed .
Biological Activity
4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bipyridine structure with methoxy and dimethyl substitutions, which may influence its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, often involving pyridine derivatives and amine coupling reactions.
Biological Activity Overview
Research indicates that compounds related to bipyridines exhibit a range of biological activities, including:
- Antitumor Activity : Some bipyridine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies on related compounds indicate significant inhibition of tumor growth in models of colon cancer and other malignancies .
- Antioxidant Properties : Compounds similar to 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine have demonstrated the ability to modulate oxidative stress markers in cellular models .
- Enzyme Inhibition : Certain bipyridine derivatives act as inhibitors for various enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and protein kinases .
Antitumor Activity
A study highlighted the effectiveness of bipyridine analogs in inhibiting the proliferation of cancer cells. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| CFI-400945 | HCT116 (Colon Cancer) | 0.64 |
| Compound 82a | KMS-12 BM (Multiple Myeloma) | 1.40 |
These findings suggest that modifications in the bipyridine structure can lead to enhanced anticancer properties .
Antioxidant Activity
Research indicates that certain derivatives can elevate glutathione levels in cancer cells, which is crucial for maintaining cellular redox balance. The following table summarizes the effects on glutathione levels:
| Compound | Cell Line | Glutathione Level Change |
|---|---|---|
| Compound 1 | A549 (Lung) | +15% |
| Compound 4 | BT549 (Breast) | -10% |
These results indicate that while some compounds enhance antioxidant defenses, others may have a more complex interaction with cellular redox systems .
Enzyme Inhibition
Bipyridine compounds have been evaluated for their inhibitory effects on COX enzymes:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75% | 70% |
| Compound B | 80% | 60% |
These findings demonstrate the potential for developing anti-inflammatory agents based on bipyridine scaffolds .
Case Studies
- In Vivo Studies : A recent study assessed the antitumor efficacy of a bipyridine derivative in mouse models bearing human tumors. The compound significantly reduced tumor size compared to controls.
- Clinical Relevance : Another investigation into related compounds showed promising results in early-phase clinical trials for treating specific cancers, indicating a potential pathway for therapeutic development.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine, and what challenges are associated with its purification?
- Methodology : The compound can be synthesized via Stille coupling reactions, as demonstrated in the preparation of structurally analogous bipyridine derivatives. Key steps include:
- Substitution of bromine with tributyltin chloride to form intermediates (e.g., 4-methoxy-N-(4-(tributylstanyl)phenyl)aniline) .
- Coupling with brominated aromatic ketones (e.g., 1,2-bis(4-bromophenyl)ethane-1,2-dione) under palladium catalysis .
- Purification via column chromatography to isolate the product, with challenges in removing tin byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H NMR : Focus on aromatic proton splitting patterns (e.g., δ 7.30–7.76 ppm for pyridine protons) and methoxy/methyl group signals (δ 3.38–4.37 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with bipyridine backbones .
- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal structures, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine, and what computational parameters are optimal?
- Methodology :
- Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
- Compare theoretical UV-Vis spectra with experimental data to validate π→π* transitions influenced by methoxy substituents .
Q. What strategies can mitigate batch-to-batch inconsistencies in the compound’s bioactivity during pharmacological screening?
- Methodology :
- Purity Control : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity, as impurities <5% can skew enzyme inhibition assays .
- Stability Studies : Monitor degradation under light/heat via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. How does the compound’s structure influence its performance in optoelectronic applications, such as OLEDs or organic photovoltaics?
- Methodology :
- Electrochemical Analysis : Perform cyclic voltammetry to determine oxidation/reduction potentials, correlating with charge transport properties .
- Thin-Film Characterization : Use atomic force microscopy (AFM) to assess morphology, where methyl groups may reduce crystallinity and enhance solubility in spin-coated films .
Methodological Considerations
- Synthesis Optimization : Replace tributyltin chloride with less toxic alternatives (e.g., Suzuki-Miyaura coupling with boronic esters) to improve scalability .
- Spectroscopic Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Computational Validation : Cross-validate DFT results with experimental IR/Raman spectra to confirm vibrational modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
